Odevixibat

PFIC Pruritus Phase III Clinical Trial

Researchers studying pediatric cholestatic disease require a validated IBAT/ASBT inhibitor with consistent potency and sustained target engagement-variability across inhibitors complicates cross-study comparisons. Odevixibat resolves this as the PEDFIC trial benchmark compound: • IC₅₀ = 0.16 nM (human ASBT), the reference potency for novel IBAT candidate screening. • Sustained post-washout inhibition ≥240 min for prolonged pharmacodynamic protocols. • ≥98% purity; replicate pivotal trial dosing at 40 or 120 μg/kg/day (oral pellets).

Molecular Formula C37H48N4O8S2
Molecular Weight 740.9 g/mol
CAS No. 501692-44-0
Cat. No. B1663563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdevixibat
CAS501692-44-0
SynonymsA-4250;  A4250;  A 4250; (S)-2-((R)-2-(2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetamido)-2-(4-hydroxyphenyl)acetamido)butanoic acid
Molecular FormulaC37H48N4O8S2
Molecular Weight740.9 g/mol
Structural Identifiers
SMILESCCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC
InChIInChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1
InChIKeyXULSCZPZVQIMFM-IPZQJPLYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Odevixibat: Pharmacological Profile and Procurement Relevance


Odevixibat (CAS 501692-44-0, Bylvay) is a potent, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT, also known as ASBT or SLC10A2), approved for treating pruritus associated with progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS) [1]. The compound acts locally in the distal ileum to reduce bile acid reuptake, thereby lowering serum bile acid concentrations and alleviating cholestatic pruritus without systemic exposure [2]. Odevixibat is characterized by high ASBT potency (IC₅₀ = 0.16 nM in radiometric assays) and sustained post-washout target inhibition [3].

Odevixibat Differentiation from Other IBAT Inhibitors


Despite sharing the IBAT/ASBT inhibitory mechanism, odevixibat, maralixibat, elobixibat, linerixibat, and volixibat exhibit clinically consequential differences in potency, time-dependent inhibition kinetics, approved indications, formulation design, and regulatory exclusivity that preclude simple interchange [1]. Odevixibat is approved for PFIC and ALGS with a once-daily dosing regimen, whereas maralixibat carries different approved indications (PFIC and ALGS) and volixibat remains investigational [2]. Critically, cross-study comparisons reveal differential efficacy metrics: odevixibat demonstrated a 25-percentage-point improvement in pruritus reduction over placebo (55% vs 30%) and a 33% serum bile acid (sBA) response rate versus 0% for placebo in PFIC patients, whereas indirect comparisons with maralixibat indicate distinct efficacy and safety profiles that preclude class-based substitution [3].

Odevixibat: Comparative Procurement Evidence


Pruritus Reduction vs. Placebo in Phase III PFIC Trial

In the pivotal 24-week, randomized, double-blind, placebo-controlled PEDFIC-1 trial (n=62), odevixibat treatment (40 μg/kg/day and 120 μg/kg/day doses pooled) achieved a 55% proportion of positive pruritus assessments (PPAs) compared with 30% for placebo (P=0.0038) [1]. PPAs were defined as a scratching score of ≤1 or at least a 1-point decline from baseline on a 5-point observer-reported outcome (ObsRO) scale [2]. This 25-percentage-point absolute difference provides direct, placebo-controlled evidence of odevixibat's symptomatic efficacy in PFIC, the primary approved indication.

PFIC Pruritus Phase III Clinical Trial

Serum Bile Acid Response vs. Placebo in PFIC

The PEDFIC-1 trial's second primary endpoint assessed sBA response, defined as ≥70% reduction from baseline in fasting sBA levels or achievement of sBA ≤70 μmol/L at Week 24 [1]. Odevixibat-treated patients (all doses pooled) achieved a 33% sBA response rate compared with 0% for placebo recipients [2]. Notably, the 40 μg/kg/day dose yielded a 43% response rate, while the 120 μg/kg/day dose produced 21% [3]. This 33-percentage-point absolute difference represents a complete absence of sBA response in the placebo arm, underscoring odevixibat's pharmacological activity.

PFIC Serum Bile Acid Biochemical Response

Sustained Post-Washout ASBT Inhibition

In a 2025 comparative pharmacology study (Geyer et al., J Lipid Res), odevixibat and maralixibat exhibited sustained ASBT inhibition persisting for ≥240 minutes after inhibitor washout, whereas linerixibat inhibition was rapidly reversible upon washout and elobixibat displayed an intermediate pattern [1]. The study further demonstrated that the ASBT S294T/I295V double mutation significantly increased linerixibat's inhibitory potency while having no effect on odevixibat, maralixibat, or elobixibat inhibition, indicating distinct binding site interactions [2].

ASBT IBAT Pharmacodynamics

ASBT Inhibitory Potency

Odevixibat demonstrates sub-nanomolar potency against human apical sodium-dependent bile acid transporter (hASBT), with an IC₅₀ of 0.16 nM (pIC₅₀ = 9.8) in a radiometric glycocholic acid uptake assay using HEK cells expressing hASBT [1]. This value, sourced from the IUPHAR/BPS Guide to Pharmacology database and referenced to patent US-9694018-B1, establishes odevixibat as one of the most potent IBAT inhibitors characterized to date. All clinically used BARIs (elobixibat, maralixibat, odevixibat) exhibit IC₅₀ values in the 0.1–1.0 μM range in broader panel assays, confirming a shared high-potency profile [2].

ASBT IC₅₀ Potency

Indirect Comparison with Maralixibat: sBA Response and Safety

An indirect treatment comparison (ITC) by Lacey et al. (Clin Ther, 2025) anchored by the placebo arms of MARCH-PFIC (maralixibat) and PEDFIC-1 (odevixibat) trials found that maralixibat was significantly more efficacious than odevixibat 120 μg/kg in the proportion of sBA responders, with an estimated treatment difference of 32.3% (95% CI, 1.1% to 63.4%; P=0.043) [1]. Additionally, the safety profiles differed in severity distribution: adverse events associated with maralixibat were more frequently mild (75% vs. 45%) and less frequently moderate (25% vs. 31%) or severe (0% vs. 7%) compared with odevixibat [2]. No head-to-head randomized trial exists, so all comparisons remain indirect and anchored to placebo.

Maralixibat Indirect Treatment Comparison PFIC

Native Liver Survival in sBA Responders

In a pooled analysis of PEDFIC 1 and PEDFIC 2 data (Thompson et al., Gut 2023), among 98 odevixibat-treated PFIC patients (mean treatment duration 88 weeks), 35 (36%) were sBA responders (sBA reduction ≥70% or ≤70 μmol/L at 6 months) [1]. All 35 sBA responders (100%) and 13 of 14 partial sBA responders (sBA reduction ≥30% to <70%) remained transplant-free during follow-up, whereas 8 of 49 nonresponders (16%) underwent liver transplantation [2]. Mean sBA reductions at 6 months were 87% in responders and 44% in partial responders; nonresponders had a mean 27% increase [3].

Native Liver Survival Transplant-Free PFIC

Odevixibat: Research and Industrial Applications


Pediatric PFIC Trial Comparator Procurement

Odevixibat is the benchmark comparator for new IBAT inhibitors or alternative therapies in pediatric PFIC due to its robust, placebo-controlled efficacy data. The PEDFIC-1 trial established 55% pruritus response (vs. 30% placebo) and 33% sBA response (vs. 0% placebo) at 24 weeks, providing well-characterized reference values for sample size calculations and trial design [1]. The pooled PEDFIC analysis further demonstrated 100% transplant-free survival in sBA responders at up to 3 years, offering a validated surrogate endpoint for long-term outcome assessment [2]. Procurement for comparator arms should specify odevixibat oral pellets at 40 μg/kg/day or 120 μg/kg/day to replicate the pivotal trial dosing regimens.

Sustained ASBT Inhibition Research Tool

Odevixibat's sustained post-washout ASBT inhibition (≥240 min) distinguishes it from rapidly reversible inhibitors like linerixibat and makes it a preferred tool compound for studying prolonged target engagement [1]. The well-characterized IC₅₀ of 0.16 nM for human ASBT in radiometric assays provides a reference potency benchmark for screening novel IBAT candidates [2]. Researchers investigating time-dependent pharmacodynamics or designing washout protocols should prioritize odevixibat or maralixibat over linerixibat or elobixibat to achieve sustained inhibition effects [3].

Pediatric-Friendly Formulation Development

Odevixibat's approved oral pellet formulation, protected by US Patent 12,508,234, comprises a plurality of small particles designed for weight-based dosing and sprinkle administration in pediatric populations [1]. This formulation enables dosing in patients as young as 3 months of age and can be administered by opening capsules and sprinkling contents onto soft foods (applesauce, oatmeal, pudding) or mixing with liquids (breast milk, infant formula, water) [2]. The pellet-based design addresses a critical formulation challenge in rare pediatric liver diseases and serves as a template for developing age-appropriate dosage forms of other poorly soluble or minimally absorbed oral therapeutics.

Real-World Evidence and Registry Procurement

Odevixibat's regulatory approval in the US, EU, Japan, and South Korea, combined with ongoing post-marketing studies and registry data collection, creates a robust foundation for real-world evidence generation [1]. The defined sBA responder criteria (≥70% reduction or ≤70 μmol/L at 6 months) enable standardized outcome assessment across sites and facilitate pooled analyses [2]. Organizations conducting comparative effectiveness research, health technology assessments, or payer formulary evaluations can leverage the existing indirect comparison data (32.3% sBA response difference favoring maralixibat) and safety profile characterization (mild/moderate/severe AE distribution: 45%/31%/7% for odevixibat) to inform decision-making [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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